molecular formula C10H14F3NO3 B13921193 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

Katalognummer: B13921193
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: RASUKLIQWRYKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the trifluoroacetic acid moiety further enhances its chemical properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoroacetic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the addition of trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings

Wirkmechanismus

The mechanism of action of 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid group can enhance the compound’s binding affinity and stability, making it more effective in its interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • Dispiro[2.1.2.2]nonan-8-one
  • 2- {8-oxa-5-azaspiro [3.5]nonan-7-yl}acetic acid hydrochloride

Uniqueness

Compared to these similar compounds, 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid stands out due to the presence of the trifluoroacetic acid group, which imparts unique chemical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with molecular targets .

Eigenschaften

Molekularformel

C10H14F3NO3

Molekulargewicht

253.22 g/mol

IUPAC-Name

5-azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO.C2HF3O2/c10-7-2-5-9-8(6-7)3-1-4-8;3-2(4,5)1(6)7/h9H,1-6H2;(H,6,7)

InChI-Schlüssel

RASUKLIQWRYKRX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(=O)CCN2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.